N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
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Overview
Description
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a chemical compound that has attracted significant attention in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a selective inhibitor of a specific enzyme that plays a key role in various cellular processes. The mechanism of action involves the binding of the compound to the active site of the enzyme, which prevents its normal function. This inhibition of the enzyme activity leads to various downstream effects, including the modulation of cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine have been extensively studied. It has been shown to modulate various cellular processes such as cell proliferation, apoptosis, and inflammation. In addition, it has also been shown to have neuroprotective effects and to modulate neurotransmitter release.
Advantages and Limitations for Lab Experiments
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for lab experiments. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. In addition, it has been shown to have low toxicity and good solubility in various solvents. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the study of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its downstream effects on cellular signaling pathways and gene expression. Additionally, the development of more efficient and cost-effective synthesis methods for this compound would enable more widespread use in scientific research.
Synthesis Methods
The synthesis of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves several steps. The first step is the protection of the amino group of morpholine with a Boc group. The second step is the reaction of the protected morpholine with 3-chloro-5-ethoxy-4-methoxybenzyl chloride to form the benzyl morpholine derivative. The third step is the deprotection of the Boc group with TFA to obtain the desired compound. This synthesis method has been optimized to provide high yields and purity of the final product.
Scientific Research Applications
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential use as a tool in biochemical and physiological research.
properties
Product Name |
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine |
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Molecular Formula |
C16H25ClN2O3 |
Molecular Weight |
328.83 g/mol |
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25ClN2O3/c1-3-22-15-11-13(10-14(17)16(15)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
InChI Key |
ALHSUXJUNJQCQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
Origin of Product |
United States |
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